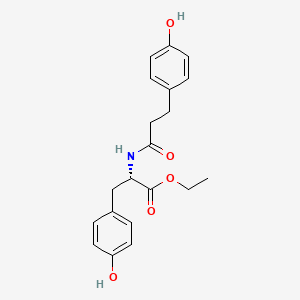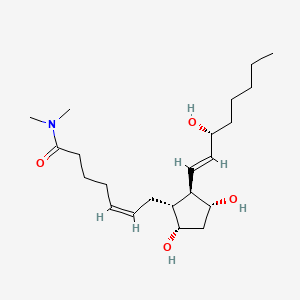
2-氯-4-硝基苯基-β-D-纤维二糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-nitrophenyl-beta-D-cellobioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is 497.83 . The IUPAC name is 2-chloro-4-nitrophenyl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside .Physical and Chemical Properties Analysis
2-Chloro-4-nitrophenyl-beta-D-cellobioside is a solid compound . It is soluble in DMSO and in water . .科学研究应用
纤维素酶活性测量
该化合物是显色底物,用于测量纤维素酶活性 . 该化合物适用于纤维素酶的动力学表征 . 这种应用在研究纤维素酶(降解纤维素的酶,纤维素是植物细胞壁的主要成分)方面至关重要。
生物燃料研究
2-氯-4-硝基苯基-β-D-纤维二糖苷在生物燃料研究中很有用 . 该化合物用于测量纤维素酶活性,以实现最佳的乙醇产量 . 这是很重要的,因为纤维素酶在生物燃料行业中用于将纤维素分解成糖,然后可以将糖发酵成乙醇。
酶动力学
该化合物可用于研究酶动力学,特别是针对纤维素酶 . 它可以帮助确定这些酶的工作速度以及它们如何受各种因素的影响。
微生物群落研究
该化合物已被用作底物,用于测定微生物群落中β-D-纤维素糖苷酶或纤维二糖水解酶(胞外纤维素酶)的活性 . 这有助于了解这些酶在微生物降解纤维素中的作用。
内切葡聚糖酶活性研究
该化合物也被用作底物,用于研究内切葡聚糖酶J30的活性 . 内切葡聚糖酶是另一种类型的纤维素酶,它随机断裂纤维素聚合物中的内部键,以破坏其晶体结构。
化学合成
未来方向
作用机制
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose, a key component of the cell walls in green plants .
Mode of Action
2-Chloro-4-nitrophenyl-beta-D-cellobioside acts as a chromogenic substrate for cellulase . When cellulase interacts with this compound, it catalyzes the hydrolysis of the glycosidic bonds, leading to the release of 2-chloro-4-nitrophenol .
Biochemical Pathways
The action of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is involved in the cellulose degradation pathway . The hydrolysis of this compound by cellulase is a part of the larger process of cellulose breakdown, which is crucial in biofuels research for measuring cellulase activity for optimum ethanol production .
Result of Action
The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside by cellulase results in the formation of 2-chloro-4-nitrophenol . This reaction can be monitored due to the chromogenic properties of the compound, making it useful for the kinetic characterization of cellulases .
生化分析
Biochemical Properties
2-Chloro-4-nitrophenyl-beta-D-cellobioside plays a significant role in biochemical reactions, particularly in the detection and characterization of cellulase activity . It interacts with enzymes such as exoglucanase, endoglucanase, and β-glucosidase, which hydrolyze 2-Chloro-4-nitrophenyl-beta-D-cellobioside to form p-nitrophenol .
Cellular Effects
The effects of 2-Chloro-4-nitrophenyl-beta-D-cellobioside on cells and cellular processes are primarily related to its role as a substrate for cellulase activity . By serving as a substrate for cellulase, it influences cell function by participating in the breakdown of cellulose, a key component of the cell wall in many organisms .
Molecular Mechanism
At the molecular level, 2-Chloro-4-nitrophenyl-beta-D-cellobioside exerts its effects through its interactions with cellulase enzymes . When 2-Chloro-4-nitrophenyl-beta-D-cellobioside is hydrolyzed by these enzymes, it forms p-nitrophenol . This reaction can be used to measure the activity of cellulase enzymes, providing a valuable tool for studying these enzymes and their roles in various biological processes .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-4-nitrophenyl-beta-D-cellobioside over time in laboratory settings are primarily related to its role as a substrate for cellulase activity . As a substrate, it is consumed over time in reactions catalyzed by cellulase enzymes . The rate of this consumption can be used to measure the activity of these enzymes .
Metabolic Pathways
2-Chloro-4-nitrophenyl-beta-D-cellobioside is involved in the metabolic pathway related to the breakdown of cellulose . It interacts with cellulase enzymes, which catalyze the hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside to form p-nitrophenol .
Transport and Distribution
The transport and distribution of 2-Chloro-4-nitrophenyl-beta-D-cellobioside within cells and tissues are likely to be influenced by its solubility in water and DMSO
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-KFRZSCGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is 2-chloro-4-nitrophenyl-beta-D-cellobioside used in the study of CenC?
A1: 2-Chloro-4-nitrophenyl-beta-D-cellobioside serves as a chromogenic substrate for CenC. [] This means that when CenC cleaves the glycosidic bond in the molecule, it releases 2-chloro-4-nitrophenol. This compound is colored and can be easily detected and quantified using spectrophotometry. This allows researchers to measure the rate of CenC activity by monitoring the increase in color intensity over time. The use of this substrate provides a convenient and sensitive method to study the enzymatic activity of CenC. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)








